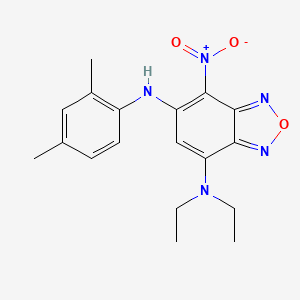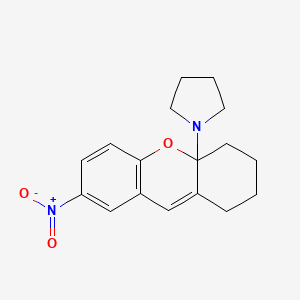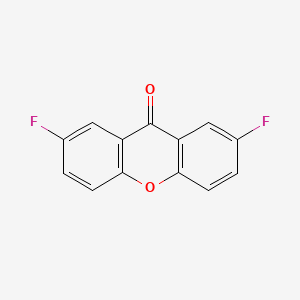![molecular formula C26H23ClN2S2 B11643790 N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-chloroaniline](/img/structure/B11643790.png)
N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-chloroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-chloroaniline: is a complex organic compound with a unique structure that includes a quinoline core, a dithiolo ring, and a chloroaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-chloroaniline typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Dithiolo Ring: This step involves the reaction of the quinoline derivative with a suitable dithiol reagent under controlled conditions.
Benzylation and Methylation:
Formation of the Chloroaniline Moiety: This involves the reaction of the intermediate compound with 3-chloroaniline under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dithiolo ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline core or the chloroaniline moiety, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The chloroaniline moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the interactions of quinoline derivatives with biological targets. It may also serve as a probe for investigating the mechanisms of action of related compounds.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings. Its unique properties may also make it useful in the production of specialty chemicals.
作用機序
The mechanism of action of N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-chloroaniline involves its interaction with specific molecular targets. The quinoline core can interact with enzymes and receptors, while the dithiolo ring and chloroaniline moiety can modulate these interactions. The compound may exert its effects through the inhibition of specific enzymes or the modulation of receptor activity, leading to changes in cellular signaling pathways.
類似化合物との比較
Similar Compounds
4,4’-Dichlorobenzophenone: This compound has a similar benzophenone structure but lacks the quinoline and dithiolo rings.
Rare-earth elements: While not structurally similar, rare-earth elements share some chemical properties with the compound, such as their ability to form complex structures.
Uniqueness
N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-chloroaniline is unique due to its combination of a quinoline core, a dithiolo ring, and a chloroaniline moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C26H23ClN2S2 |
|---|---|
分子量 |
463.1 g/mol |
IUPAC名 |
5-benzyl-N-(3-chlorophenyl)-4,4,7-trimethyldithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C26H23ClN2S2/c1-17-12-13-21-22(14-17)29(16-18-8-5-4-6-9-18)26(2,3)24-23(21)25(31-30-24)28-20-11-7-10-19(27)15-20/h4-15H,16H2,1-3H3 |
InChIキー |
LKFRLSFBXXZGFK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2CC4=CC=CC=C4)(C)C)SSC3=NC5=CC(=CC=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[2-(2-chlorophenyl)quinazolin-4-yl]-N,N-dimethylbenzene-1,4-diamine](/img/structure/B11643715.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide](/img/structure/B11643716.png)
![(2E)-5-benzyl-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11643720.png)

![4-(4-bromophenyl)-1,3-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11643725.png)

![1-(2-Nitrobenzyl)-3-oxo-1-azoniabicyclo[2.2.2]octane](/img/structure/B11643737.png)
![(5Z)-5-({4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11643745.png)
![(6Z)-2-butyl-6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643750.png)

![3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(2,5-dimethoxybenzylidene)propanehydrazide](/img/structure/B11643767.png)
![2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B11643772.png)
![2-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-(4-fluorophenyl)ethanone](/img/structure/B11643776.png)
